4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine

説明

BenchChem offers high-quality 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H18N4O |

|---|---|

分子量 |

222.29 g/mol |

IUPAC名 |

4-ethoxy-2-methyl-6-piperazin-1-ylpyrimidine |

InChI |

InChI=1S/C11H18N4O/c1-3-16-11-8-10(13-9(2)14-11)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 |

InChIキー |

XNWYSOKWQBEMNE-UHFFFAOYSA-N |

正規SMILES |

CCOC1=NC(=NC(=C1)N2CCNCC2)C |

製品の起源 |

United States |

An In-depth Technical Guide to the Chemical Properties and Synthesis of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the pyrimidine derivative, 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from closely related analogs and established synthetic methodologies to offer a robust technical profile. The insights provided are grounded in the well-documented chemistry of pyrimidine and piperazine scaffolds, which are of significant interest in medicinal chemistry.[1][2][3]

Molecular Structure and Physicochemical Properties

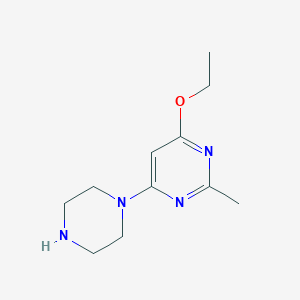

4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with an ethoxy group at the 4-position, a methyl group at the 2-position, and a piperazin-1-yl group at the 6-position. The presence of the piperazine moiety, a common pharmacophore, suggests potential biological activity.[1][2]

Chemical Structure

Caption: Chemical structure of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine.

Physicochemical Data

| Property | 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine (Estimated) | 4-Ethoxy-2-(piperazin-1-yl)pyrimidine[4] | 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride |

| CAS Number | Not available | 59215-35-9 | 879215-72-2 |

| Molecular Formula | C₁₂H₂₀N₄O | C₁₀H₁₆N₄O | C₉H₁₅ClN₄O |

| Molecular Weight | 236.31 g/mol | 208.26 g/mol | 230.70 g/mol |

| Appearance | Likely a solid | - | Solid |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Expected to be soluble in organic solvents like DCM, Chloroform, and Methanol. | - | - |

| pKa | Not available | Not available | Not available |

Proposed Synthesis Pathway

The synthesis of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine can be logically achieved through a two-step process starting from the commercially available 4,6-dichloro-2-methylpyrimidine. This involves an initial selective nucleophilic aromatic substitution (SNAr) with sodium ethoxide, followed by a second SNAr with piperazine.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Chloro-6-ethoxy-2-methylpyrimidine

This procedure is adapted from the synthesis of a structurally similar compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[5][6]

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol at room temperature. The concentration should be approximately 1 M.

-

Reaction Setup: In a separate flask, dissolve 4,6-dichloro-2-methylpyrimidine (1 equivalent) in anhydrous ethanol.

-

Nucleophilic Substitution: Cool the solution of the dichloropyrimidine to 0-5 °C using an ice bath. Slowly add the freshly prepared sodium ethoxide solution (1.1 equivalents) dropwise while maintaining the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[7]

Step 2: Synthesis of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine

This step involves the reaction of the synthesized 4-chloro-6-ethoxy-2-methylpyrimidine with piperazine.

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6-ethoxy-2-methylpyrimidine (1 equivalent) in a suitable solvent such as 1,4-dioxane or dimethylformamide (DMF).

-

Addition of Piperazine: Add an excess of piperazine (2-3 equivalents) to the solution. The excess piperazine also acts as a base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography.

Reactivity and Potential Applications

The pyrimidine ring in the title compound is electron-deficient, making it susceptible to nucleophilic attack, particularly at any remaining leaving groups. The piperazine moiety provides a basic nitrogen atom that can be further functionalized.

The combination of the pyrimidine core and the piperazine ring is a common feature in many biologically active molecules.[2] Derivatives of pyrimidine-piperazine have shown a wide range of pharmacological activities, including:

-

Anticancer Agents: Many pyrimidine derivatives are known to act as kinase inhibitors, which are crucial in cancer therapy.[1]

-

Antimicrobial Agents: The pyrimidine-piperazine scaffold has been explored for the development of new antibacterial and antifungal drugs.[8]

-

Central Nervous System (CNS) Activity: Certain derivatives have shown potential as agents targeting CNS disorders.

Given these precedents, 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine represents a valuable scaffold for further chemical modification and biological screening in drug discovery programs.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the following are predicted key features based on the analysis of similar compounds.[8]

-

¹H NMR:

-

A triplet and a quartet in the aliphatic region corresponding to the ethoxy group.

-

A singlet for the methyl group on the pyrimidine ring.

-

Multiple signals in the aliphatic region for the non-equivalent protons of the piperazine ring.

-

A singlet for the proton on the pyrimidine ring.

-

A broad singlet for the N-H proton of the piperazine ring.

-

-

¹³C NMR:

-

Signals corresponding to the carbons of the pyrimidine ring.

-

Signals for the ethoxy and methyl carbons.

-

Signals for the carbons of the piperazine ring.

-

-

Mass Spectrometry (MS):

Safety and Handling

Specific safety data for 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is not available. However, based on related compounds, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]

-

MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6829-6856. [Link]

-

Kumar, B. V., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-337. [Link]

-

ResearchGate. (2025). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

PubMed. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. [Link]

-

Al-Ghorbani, M., et al. (2022). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Journal of Heterocyclic Chemistry, 59(1), 5-21. [Link]

-

Sravanthi, G., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(11), 4267. [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a). [Link]

-

PubChem. (n.d.). 4,6-Dimethoxy-2-(phenyl(piperazin-1-yl)methyl)pyrimidine. [Link]

-

TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. [Link]

-

PubChem. (n.d.). 1-(4-{(2S,6R)-4-[2-((R)-1-Hydroxy-ethyl)-pyrimidin-4-yl]-2,6-dimethyl-piperazin-1-yl}-pyrimidin-2-yl)-ethanone. [Link]

-

PMC. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. iris.unibas.it [iris.unibas.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]

- 7. 4-Chloro-2-ethoxy-6-methylpyrimidine | 932701-88-7 | Benchchem [benchchem.com]

- 8. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry. The synthesis is presented in a multi-step approach, beginning with readily available starting materials. This document will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and discuss the underlying chemical principles.

Introduction

Pyrimidine and piperazine moieties are prevalent scaffolds in a vast array of biologically active compounds and approved drugs.[1][2] The unique physicochemical properties of the piperazine ring, such as its ability to modulate aqueous solubility and act as a hydrogen bond acceptor, make it a valuable component in drug design.[2] When incorporated into a pyrimidine core, the resulting hybrid molecules often exhibit a wide range of pharmacological activities.[3] 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is a member of this important class of compounds, and a reliable synthetic route is crucial for its further investigation and potential development.

The synthetic strategy outlined herein follows a logical and well-established three-step sequence, commencing with the construction of the pyrimidine core, followed by functionalization through chlorination, and culminating in sequential nucleophilic aromatic substitutions to introduce the desired ethoxy and piperazine groups.

Overall Synthetic Pathway

The synthesis of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine can be efficiently achieved through a three-step process starting from acetamidine hydrochloride and diethyl malonate. The overall transformation is depicted below:

Caption: Overall synthetic route for 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine.

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

The initial step involves the construction of the pyrimidine ring through a condensation reaction between acetamidine hydrochloride and diethyl malonate. This reaction is typically carried out in the presence of a strong base, such as sodium methoxide or sodium ethoxide, in an alcoholic solvent.[4][5][6]

Mechanistic Insight

The reaction proceeds via a base-catalyzed condensation mechanism. The alkoxide base deprotonates the active methylene group of diethyl malonate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the acetamidine, leading to a cyclization cascade and subsequent aromatization to form the stable pyrimidine ring.

Experimental Protocol

Table 1: Reagents and Conditions for Step 1

| Reagent/Solvent | Molar Equiv. | Amount |

| Sodium Metal | 3.4 | 7.82 g |

| Anhydrous Methanol | - | 150 mL |

| Diethyl Malonate | 1.0 | 16.02 g |

| Acetamidine Hydrochloride | 1.0 | 9.45 g |

Procedure:

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous methanol in portions to prepare a solution of sodium methoxide.

-

Once the sodium has completely dissolved and the solution has cooled to room temperature, add diethyl malonate dropwise with stirring.

-

Following the addition of diethyl malonate, add acetamidine hydrochloride portion-wise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the resulting solid residue in water and acidify to a pH of 5-6 with concentrated hydrochloric acid.

-

Cool the solution in an ice bath to precipitate the product.

-

Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4,6-dihydroxy-2-methylpyrimidine.[7]

Step 2: Chlorination of 4,6-Dihydroxy-2-methylpyrimidine

The dihydroxy-pyrimidine intermediate is converted to the more reactive dichloro-pyrimidine through treatment with a chlorinating agent. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation.[4][8]

Rationale for Reagent Selection

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, well-suited for converting hydroxyl groups on heterocyclic rings to chlorides. The reaction is typically performed in the presence of a tertiary amine base, such as N,N-dimethylaniline, which acts as a catalyst and an acid scavenger.

Experimental Protocol

Table 2: Reagents and Conditions for Step 2

| Reagent | Molar Equiv. | Amount |

| 4,6-Dihydroxy-2-methylpyrimidine | 1.0 | 12.61 g |

| Phosphorus Oxychloride (POCl₃) | 4.0 | 61.32 g (37.6 mL) |

| N,N-Dimethylaniline | 2.0 | 24.24 g (25.5 mL) |

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

To the flask, add 4,6-dihydroxy-2-methylpyrimidine and phosphorus oxychloride.

-

Heat the mixture to 60-70 °C with stirring.

-

Slowly add N,N-dimethylaniline dropwise over a period of 1-2 hours, maintaining the reaction temperature.

-

After the addition is complete, continue to stir the reaction mixture at reflux for 3-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4,6-dichloro-2-methylpyrimidine.

Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water.[9][10][11][12][13] All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Step 3: Sequential Nucleophilic Aromatic Substitution (SNAr)

The final step involves the sequential displacement of the two chlorine atoms on the pyrimidine ring with an ethoxy group and a piperazine moiety. This is achieved through two consecutive nucleophilic aromatic substitution (SNAr) reactions.

Mechanistic Considerations and Regioselectivity

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The SNAr reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[14]

The regioselectivity of the first substitution with sodium ethoxide is a critical consideration. While extensive studies on 2,4-dichloropyrimidines often show a preference for substitution at the 4-position, the substitution pattern on 4,6-dichloropyrimidines can be influenced by the substituent at the 2-position. In the case of 4,6-dichloro-2-methylpyrimidine, the two chlorine atoms are electronically similar. However, the reaction with sodium ethoxide is expected to yield primarily the 4-chloro-6-ethoxy-2-methylpyrimidine isomer due to a combination of steric and electronic factors. A related reaction on 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide has been shown to exclusively yield the 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[1][15][16]

The second substitution with piperazine will then occur at the remaining chloro-position.

Experimental Protocol

Step 3a: Synthesis of 4-Chloro-6-ethoxy-2-methylpyrimidine

Table 3: Reagents and Conditions for Step 3a

| Reagent/Solvent | Molar Equiv. | Amount |

| 4,6-Dichloro-2-methylpyrimidine | 1.0 | 1.63 g |

| Sodium Ethoxide (21% in Ethanol) | 1.1 | 3.42 mL |

| Anhydrous Ethanol | - | 20 mL |

Procedure:

-

Dissolve 4,6-dichloro-2-methylpyrimidine in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the sodium ethoxide solution dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 4-chloro-6-ethoxy-2-methylpyrimidine can be used in the next step without further purification or can be purified by column chromatography.

Step 3b: Synthesis of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine

Table 4: Reagents and Conditions for Step 3b

| Reagent/Solvent | Molar Equiv. | Amount |

| 4-Chloro-6-ethoxy-2-methylpyrimidine | 1.0 | 1.73 g |

| Piperazine | 2.0 | 1.72 g |

| Triethylamine | 1.5 | 1.52 g (2.09 mL) |

| Acetonitrile | - | 30 mL |

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-6-ethoxy-2-methylpyrimidine in acetonitrile.

-

Add piperazine and triethylamine to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove excess piperazine and triethylamine hydrochloride.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine as the final product.

Safety Note: Piperazine can be corrosive and a skin and respiratory irritant. Handle with appropriate PPE in a well-ventilated area.

Characterization Data

-

¹H NMR: Signals corresponding to the ethoxy group (a triplet and a quartet), the methyl group on the pyrimidine ring (a singlet), the piperazine protons (two multiplets), and a singlet for the pyrimidine ring proton.

-

¹³C NMR: Resonances for the carbons of the pyrimidine ring, the ethoxy group, the methyl group, and the piperazine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the final product (C₁₁H₁₈N₄O, M.W. = 222.29 g/mol ).

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine. The three-step synthesis utilizes readily available starting materials and employs well-established chemical transformations. The provided protocols, along with the mechanistic insights and safety considerations, offer a solid foundation for researchers and drug development professionals to synthesize this and other related pyrimidine-piperazine hybrid molecules for further investigation.

References

- Srinivas, B., & Subba Rao, P. V. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals.

- CN102399196A. (2012). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

- Srinivas, B., & Subba Rao, P. V. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potentia. TSI Journals.

- Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry.

- Sigma-Aldrich. (n.d.).

- Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride.

- Thermo Fisher Scientific. (2006).

- Spectrum Chemical. (2015). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT.

- Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.

- Kalogirou, A. S., & Koutentis, P. A. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...

- ResearchGate. (n.d.). NMR data of compound 4 (850 and 213 MHz, DMSO-d6).

- Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

- Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS.

- BenchChem. (2025). Technical Support Center: Chlorination of 4-amino-2,6-dihydroxypyrimidine.

- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings.

- ResearchGate. (2025).

- ResearchGate. (n.d.). Overview of principal methods for N‐monosubstitution of piperazine: (a)... | Download Scientific Diagram.

- CN103073505A. (n.d.). Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Open Chemistry, 15(1).

- CN102746237A. (n.d.). Preparation method of 4,6-dichloropyrimidine.

- Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. (2024). European Journal of Medicinal Chemistry, 265, 116086.

- Synthesis of chlorinated pyrimidines. (2001).

- BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). Molecules, 25(1), 116.

- 4-Acetylpyridine oxime. (n.d.). Organic Syntheses Procedure.

- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). QM Magic Class.

- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.

- 4-Chloro-6-Ethoxy-2-(Methylthio)pyrimidine. (n.d.). MolBank - Amanote Research.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 116.

- Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2025). Request PDF.

- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry.

- BenchChem. (2025).

- 13.1.2 "Nucleophilic Aromatic Substitution". (2019). Chemistry LibreTexts.

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tsijournals.com [tsijournals.com]

- 6. tsijournals.com [tsijournals.com]

- 7. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. opcw.org [opcw.org]

- 11. my.airliquide.com [my.airliquide.com]

- 12. fishersci.com [fishersci.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine

Foreword: Charting a Course for Novel Compound Investigation

In the landscape of drug discovery, we often encounter compounds with intriguing structures but limited documented biological activity. 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is one such molecule. While specific data for this compound is not abundant in public literature, its core components—the pyrimidine and piperazine rings—are well-established "privileged scaffolds" in medicinal chemistry.[1][2] These structures are cornerstones in a vast array of therapeutic agents, hinting at the untapped potential of their derivatives.

This guide is designed for the discerning researcher and drug development professional. It moves beyond a simple data sheet to provide a strategic framework for investigating the biological potential of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine. We will delve into its plausible synthesis, explore potential biological activities based on structurally related compounds, and provide robust, field-proven experimental protocols to empower your research. Our approach is grounded in scientific integrity, ensuring that each proposed step is part of a self-validating system for discovery.

The Molecular Blueprint: Synthesis and Characterization

A logical starting point for any investigation is a reliable synthetic route. Based on established methodologies for similar pyrimidine-piperazine derivatives, a plausible synthesis for 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine can be proposed.[3][4] The following workflow outlines a potential pathway.

Caption: A proposed synthetic pathway for 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine.

Unveiling Biological Potential: A Roadmap Based on Structural Analogs

The true value of a novel compound lies in its biological activity. By examining the known activities of structurally similar molecules, we can formulate hypotheses about the potential therapeutic applications of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine.

Anticancer Activity: A Kinase Inhibitor in the Making?

The pyrimidine-piperazine core is a hallmark of many kinase inhibitors.[5] Kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of cancer.

-

Src/Abl Kinase Inhibition: Compounds with a 2-methylpyrimidin-4-yl-amino scaffold linked to a piperazine moiety have demonstrated potent dual inhibition of Src and Abl kinases.[5] These kinases are implicated in various leukemias and solid tumors.

-

FLT3 Inhibition: A series of 4-amino-6-piperazin-1-yl-pyrimidine derivatives have been identified as potent inhibitors of the FMS-like tyrosine kinase 3 (FLT3).[6] Mutations in FLT3 are common in acute myeloid leukemia (AML).

-

Menin-MLL Interaction Inhibition: More complex pyrimidine-piperazine structures have been developed as irreversible inhibitors of the menin-MLL interaction, a key driver in certain types of leukemia.[7]

Caption: Hypothesized mechanism of action via receptor tyrosine kinase inhibition.

Metabolic Disorders: A Role in Diabetes and Obesity?

The G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. A series of 5-methyl-4-(piperazin-1-yl)pyrimidine derivatives have been identified as potent GPR119 agonists.[8] These compounds were shown to improve glucose tolerance, promote insulin secretion, and reduce body weight in animal models. The structural similarity suggests that 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine could be investigated for similar activity.

Antimicrobial Activity: A Broad-Spectrum Potential

Piperazine and pyrimidine derivatives are known to possess a wide range of antimicrobial activities, including antibacterial and antifungal properties.[1][3] The specific substitutions on the rings can be fine-tuned to enhance potency against various pathogens.[1]

Experimental Protocols for Biological Characterization

To empirically determine the biological activity of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine, a tiered screening approach is recommended. The following are detailed protocols for key initial assays.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine if the compound inhibits the activity of a panel of relevant kinases (e.g., Src, Abl, FLT3).

Methodology:

-

Reagents and Materials:

-

Recombinant human kinases

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well microplates

-

Test compound dissolved in DMSO

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.

-

In a 384-well plate, add 5 µL of kinase buffer.

-

Add 1 µL of the diluted test compound or DMSO (vehicle control).

-

Add 2 µL of a mixture of the kinase and its specific substrate.

-

Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Protocol: Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or anti-proliferative effects of the compound on relevant cancer cell lines (e.g., K562 for CML, MV4-11 for AML).

Methodology:

-

Reagents and Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compound. Include a DMSO-only control.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

-

Data Summary and Interpretation

The data generated from these initial screens will provide a clear indication of the primary biological activities of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine.

| Potential Biological Activity | Key Experimental Assay | Primary Endpoint | Interpretation of a "Hit" |

| Anticancer (Kinase Inhibition) | In Vitro Kinase Panel Screen | IC50 (half-maximal inhibitory concentration) | Low nanomolar to micromolar IC50 values against specific kinases. |

| Anticancer (Cytotoxicity) | Cell Proliferation Assay (e.g., MTT) | GI50 (50% growth inhibition) | Potent GI50 values in cancer cell lines, particularly those known to be dependent on the inhibited kinases. |

| Metabolic Disorders | GPR119 Agonist Assay (cAMP measurement) | EC50 (half-maximal effective concentration) | A dose-dependent increase in intracellular cAMP levels, indicating receptor activation. |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | MIC (µg/mL) | Low MIC values against a panel of bacterial and/or fungal strains. |

Future Directions and Concluding Remarks

A "hit" in any of the initial screening assays would warrant a more extensive investigation. For instance, a potent and selective kinase inhibitor would be a candidate for lead optimization, where medicinal chemists would synthesize analogs to improve potency, selectivity, and pharmacokinetic properties.[9] Similarly, promising antimicrobial activity would lead to further testing against resistant strains and in vivo infection models.

While 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is currently a compound of unknown specific function, its chemical architecture places it in a class of molecules with immense therapeutic potential. The strategic and methodical approach outlined in this guide provides a robust framework for any research team to unlock its biological secrets and potentially develop a novel therapeutic agent. The journey from a mere chemical structure to a life-changing medicine is long, but it always begins with a well-defined and scientifically rigorous investigation.

References

- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.).

- 4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine | Sapphire Bioscience. (n.d.).

- Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed. (2024, December 15).

- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (2004, December 30).

- 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. (2007, September 1).

- 4-Ethoxy-2-(piperazin-1-yl)pyrimidine - Barcelona Fine Chemicals. (n.d.).

- Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - MDPI. (2022, April 20).

- Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed. (2017, August 15).

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2026, March 9).

- Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.).

- Pharmacokinetics of 4-[4"-(2",2",6",6"-tetramethyl-1"-piperidinyloxy) amino]-4'-demethylepipodophyllotoxin in mice bearing sarcoma 180 - PubMed. (1995, May).

- 1185310-50-2|4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride - BLDpharm. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of 4-[4"-(2",2",6",6"-tetramethyl-1"-piperidinyloxy) amino]-4'-demethylepipodophyllotoxin in mice bearing sarcoma 180 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Predicted Mechanism of Action of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The compound 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is a molecule of significant interest, embodying the fusion of two such pharmacologically important moieties: a pyrimidine core and a piperazine substituent. The pyrimidine ring system is a fundamental component of numerous therapeutic agents, particularly in oncology, where its derivatives have been successfully developed as potent protein kinase inhibitors.[1][2][3] Similarly, the piperazine heterocycle is widely regarded as a privileged scaffold, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[4][5][6] This technical guide presents a predicted mechanism of action for 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine, grounded in the established roles of its constituent chemical motifs, and outlines a comprehensive experimental framework for its validation.

Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition

Based on an analysis of its structural components and the extensive literature on similar compounds, we postulate that 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine functions as an ATP-competitive protein kinase inhibitor .

The pyrimidine scaffold is a well-established bioisostere of the purine ring found in adenosine triphosphate (ATP), enabling it to bind to the ATP-binding pocket of protein kinases.[3] This interaction competitively inhibits the binding of ATP, thereby preventing the transfer of a phosphate group to substrate proteins and disrupting downstream signaling pathways.[1] The dysregulation of protein kinase activity is a known driver of numerous pathologies, most notably cancer, making these enzymes prime therapeutic targets.[1]

The piperazine moiety in 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine likely serves multiple functions. It can act as a linker to position the pyrimidine core optimally within the ATP-binding site, while also forming interactions with the solvent-exposed region of the kinase.[5] Furthermore, the nitrogen atoms of the piperazine ring can be protonated at physiological pH, potentially forming favorable ionic interactions with acidic residues on the kinase surface and enhancing aqueous solubility.[5] A notable example of a drug with a similar structural arrangement is Dasatinib, a dual Src/Abl kinase inhibitor that features a 2-methylpyrimidin-4-ylamino core linked to a piperazine-containing side chain.[7][8]

The ethoxy and methyl groups on the pyrimidine ring are predicted to contribute to the compound's binding affinity and selectivity. These substituents can engage in hydrophobic and van der Waals interactions within the ATP-binding pocket, fine-tuning the compound's inhibitory profile against specific kinases.

The following diagram illustrates the hypothesized interaction of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine with the ATP-binding pocket of a generic protein kinase.

Caption: Hypothesized binding mode of the compound within a kinase ATP-binding pocket.

Experimental Validation Framework

To rigorously test the hypothesis that 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine acts as a kinase inhibitor, a multi-tiered experimental approach is recommended. This framework is designed to first identify the primary kinase targets and then to elucidate the compound's cellular effects and downstream signaling consequences.

Tier 1: In Vitro Kinase Profiling

The initial step is to perform a broad-spectrum kinase panel screen to identify which kinases are inhibited by the compound. This provides an unbiased assessment of the compound's selectivity profile.

Experimental Protocol: Kinase Inhibition Assay (e.g., using HTRF or Luminescence-based methods)

-

Compound Preparation: Prepare a stock solution of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine in a suitable solvent (e.g., DMSO) and create a dilution series.

-

Kinase Reaction Setup: In a multi-well plate, combine the recombinant kinase, a suitable substrate, and ATP at a concentration near its Km value.

-

Compound Incubation: Add the diluted compound to the kinase reaction mixture and incubate for a predetermined time at an optimal temperature (e.g., 30°C for 60 minutes).[1]

-

Detection: Terminate the kinase reaction and add the detection reagents. These will quantify the amount of phosphorylated substrate or the amount of ADP produced.[1]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| Kinase A | 50 |

| Kinase B | 250 |

| Kinase C | >10,000 |

| ... | ... |

Tier 2: Cellular Activity Assessment

Once primary kinase targets are identified, the next step is to assess the compound's effects in a cellular context. This will determine if the in vitro kinase inhibition translates to a biological response in cancer cell lines known to be dependent on the identified target kinases.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

-

Cell Culture: Plate cancer cell lines of interest in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine for a specified duration (e.g., 72 hours).

-

Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Calculate the GI50 value (the concentration of compound that inhibits cell growth by 50%).

Tier 3: Target Engagement and Downstream Signaling Analysis

The final stage of validation is to confirm that the compound engages its intended target within the cell and modulates the downstream signaling pathway.

Experimental Protocol: Western Blotting for Phospho-protein Analysis

-

Cell Lysis: Treat cells with the compound for a short period (e.g., 1-2 hours) and then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and its key downstream substrates. Also, probe for the total protein levels as a loading control.

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the change in protein phosphorylation upon compound treatment.

The following diagram outlines the proposed experimental workflow for validating the mechanism of action.

Caption: Experimental workflow for mechanism of action validation.

Conclusion

The structural composition of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine strongly suggests a mechanism of action centered on the inhibition of protein kinases. The pyrimidine core provides the essential scaffold for ATP-competitive binding, while the piperazine and other substituents likely contribute to the compound's potency, selectivity, and pharmacokinetic properties. The proposed experimental framework provides a systematic and robust approach to validate this hypothesis, from initial target identification to the confirmation of cellular activity and downstream signaling effects. The insights gained from these studies will be crucial for the further development of this promising compound as a potential therapeutic agent.

References

- BenchChem. (n.d.). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.

- BenchChem. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

-

do Carmo, G. S., de Oliveira, M. S., da Silva, A. D., & de Faria, A. R. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 154-166. Retrieved from [Link]

- BenchChem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.

-

Singh, P., & Kaur, M. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5236. Retrieved from [Link]

-

Aouad, M. R., Bardaweel, S. K., Al-Sanea, M. M., & Al-Blewi, F. F. (2020). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Current Organic Synthesis, 17(6), 436-453. Retrieved from [Link]

-

Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., ... & Costi, R. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Rendiconti Lincei. Scienze Fisiche e Naturali, 34(1), 1-17. Retrieved from [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., & El-Tahir, K. E. H. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. Retrieved from [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., & El-Tahir, K. E. H. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. Retrieved from [Link]

-

Goti, A., & Cacciarini, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6046. Retrieved from [Link]

-

Manivannan, S., & Ilango, K. (2015). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 6(10), 4268-4274. Retrieved from [Link]

-

Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. Retrieved from [Link]

-

Al-Omaim, W. S., Al-Ghorbani, M., Al-Anazi, M. R., Al-Qahtani, S. D., Al-Dosary, A. A., & El-Emam, A. A. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine

Foreword: The Promise of Privileged Scaffolds

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that, with relatively minor modifications, can bind to a variety of biological targets, leading to a diverse range of pharmacological activities. The pyrimidine ring, a fundamental component of nucleic acids, is one such scaffold, renowned for its versatility.[1][2] When fused with a piperazine moiety—another structure frequently found in centrally active and kinase-targeting drugs—the resulting combination holds immense potential for therapeutic innovation. This guide focuses on a specific embodiment of this principle: 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine . While this exact molecule is not extensively characterized in public literature, its structural components point toward several high-value therapeutic target classes. This document will serve as a technical roadmap for researchers and drug development professionals, outlining the most promising potential targets, the scientific rationale for their selection, and detailed experimental workflows for their validation.

Section 1: The Pyrimidine-Piperazine Core - A Gateway to Diverse Pharmacology

The subject molecule, 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine, is a tapestry woven from chemical motifs with a rich history in medicinal chemistry. The pyrimidine core is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. This arrangement makes it an excellent bioisostere for other aromatic systems, like the phenyl group, while offering unique hydrogen bonding capabilities that can enhance pharmacokinetic and pharmacodynamic properties.[2] Pyrimidine derivatives have been successfully developed into a wide array of therapeutics, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3]

The piperazine group is a six-membered ring containing two nitrogen atoms at opposite positions. This moiety is particularly prevalent in agents targeting the central nervous system (CNS) and in a growing number of kinase inhibitors.[4][5] Its ability to engage in hydrogen bonding and its conformational flexibility allow it to interact with a variety of receptor and enzyme active sites. The combination of these two privileged structures in one molecule suggests a high probability of interaction with multiple, high-value biological targets.

Section 2: Prime Target Class I - Protein Kinase Inhibition

The inhibition of protein kinases is one of the most successful strategies in modern oncology and immunology. The pyrimidine scaffold is a cornerstone of many approved kinase inhibitors.[6][7] Structurally similar piperazinylpyrimidine compounds have demonstrated potent and selective inhibition of various kinase subfamilies.[8] Therefore, protein kinases represent the most fertile ground for investigating the therapeutic potential of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine.

2.1. Rationale for Kinase Targeting

Numerous studies have highlighted the efficacy of pyrimidine derivatives as ATP-competitive kinase inhibitors.[7] The nitrogen atoms in the pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors. The piperazine moiety can then extend into the solvent-exposed region or other nearby pockets, providing opportunities to enhance potency and selectivity. For instance, Dasatinib, a dual Src/Abl kinase inhibitor, features a piperazine-containing side chain that contributes to its activity.[9]

2.2. High-Priority Kinase Targets

Based on the activities of related compounds, the following kinase families are proposed as high-priority targets:

-

Tyrosine Kinases:

-

Src Family Kinases (SFKs): Involved in cell proliferation, survival, and migration.

-

Abl Kinase: A key target in chronic myelogenous leukemia (CML).[9]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Implicated in various cancers.[8]

-

Epidermal Growth Factor Receptor (EGFR): A well-established target in lung and other cancers.[6]

-

-

Serine/Threonine Kinases:

2.3. Experimental Validation Workflow

A tiered approach is recommended for validating these potential kinase targets.

Caption: A tiered workflow for kinase inhibitor validation.

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The specific kinase and substrate concentrations will be target-dependent.

-

Prepare a 10-point serial dilution of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine in DMSO, then dilute into kinase reaction buffer to create a 4X compound solution.

-

Prepare a 4X ATP solution. The concentration should be at or near the Km for the specific kinase.

-

-

Reaction Setup (384-well plate):

-

Add 5 µL of 2X kinase/substrate solution to each well.

-

Add 2.5 µL of 4X compound solution or vehicle control.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of 4X ATP solution.

-

-

Kinase Reaction:

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Read luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Section 3: Prime Target Class II - G-Protein Coupled Receptors (GPCRs)

The piperazine moiety is a classic pharmacophore in drugs targeting GPCRs, particularly those in the central nervous system.[5] The metabolite of several anxiolytic drugs, 1-(2-pyrimidinyl)piperazine (1-PP), is known to be an antagonist of α2-adrenergic receptors and a partial agonist at 5-HT1A serotonin receptors.[5][10] This strong precedent suggests that 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine could exhibit similar activities.

3.1. Rationale for GPCR Targeting

The nitrogen atoms of the piperazine ring can form ionic or hydrogen bonds with acidic residues (e.g., Aspartic acid) in the transmembrane domains of aminergic GPCRs. This interaction is a common binding motif for many ligands of serotonin and adrenergic receptors. The pyrimidine portion of the molecule can then form additional interactions, such as pi-stacking with aromatic residues, to confer affinity and selectivity.

3.2. High-Priority GPCR Targets

-

Serotonin Receptors:

-

5-HT1A: A target for anxiolytics and antidepressants.[5]

-

5-HT2A: A target for atypical antipsychotics.

-

-

Adrenergic Receptors:

-

α2-Adrenergic Receptors: Involved in blood pressure regulation and sympathetic outflow.[10]

-

3.3. Experimental Validation Workflow

Caption: A streamlined workflow for GPCR activity validation.

This protocol assumes the target receptor (e.g., 5-HT1A) is coupled to Gi, leading to a decrease in cAMP upon agonist stimulation.

-

Cell Culture:

-

Use a stable cell line expressing the human receptor of interest (e.g., CHO-K1-h5HT1A).

-

Plate cells in a 384-well, low-volume white plate and incubate overnight.

-

-

Compound Preparation:

-

Prepare serial dilutions of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine.

-

-

Assay Procedure (Antagonist Mode):

-

Remove culture medium and add the test compound or vehicle, followed immediately by an EC80 concentration of a known agonist (e.g., 5-CT for 5-HT1A).

-

Incubate for 30 minutes at room temperature.

-

-

Detection:

-

Add HTRF® cAMP d2-Ab and HTRF® cAMP-cryptate reagents.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF®-compatible reader at 620 nm and 665 nm.

-

-

Data Analysis:

-

Calculate the 665/620 ratio and normalize the data.

-

Plot the response versus the log of the compound concentration and fit the data to determine the IC50 value.

-

Section 4: Emerging and Exploratory Targets

While kinases and GPCRs represent the highest probability targets, the versatile nature of the pyrimidine-piperazine scaffold warrants exploration of other potential mechanisms of action, particularly in oncology and inflammation.

4.1. NF-κB Signaling Pathway

Recent studies have identified piperazine-linked pyrimidines as inhibitors of the NF-κB signaling pathway in breast cancer cells.[11][12] NF-κB is a transcription factor that plays a critical role in inflammation and cancer cell survival and proliferation.[12] Inhibition of this pathway is a validated therapeutic strategy.

Caption: Proposed inhibition of the NF-κB pathway.

4.2. Poly (ADP-ribose) Polymerase (PARP)

Thiouracil-based pyrimidine derivatives have been developed as inhibitors of PARP, an enzyme critical for DNA single-strand break repair.[13] PARP inhibitors have shown significant clinical success, particularly in cancers with BRCA mutations. The pyrimidine core of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine could potentially occupy the nicotinamide binding site of PARP.

4.3. Antiviral Activity

Piperazinyl-pyrimidine analogues have been identified as potent inhibitors of the Chikungunya virus (CHIKV) by targeting the viral capping machinery protein nsP1.[14] This highlights the potential for this scaffold in the development of novel antiviral agents against emerging viral threats.

Section 5: Summary and Forward Look

The compound 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is built upon a privileged medicinal chemistry scaffold with a high potential for biological activity. This guide has outlined the most promising therapeutic target classes, grounded in extensive literature precedence for structurally related molecules.

| Target Class | High-Priority Examples | Therapeutic Rationale | Key Validating Assays |

| Protein Kinases | Src, Abl, PDGFR, EGFR, CDKs, PI3K | Central roles in cancer and inflammation. Pyrimidine is a known hinge-binder.[6][7][8] | Kinase Panel Screen, ADP-Glo™ IC50, Cell-Based Phospho-Target Assay |

| GPCRs | 5-HT1A, α2-Adrenergic | CNS and cardiovascular regulation. Piperazine is a classic aminergic GPCR pharmacophore.[5][10] | Radioligand Binding (Ki), cAMP/Calcium Flux Functional Assays |

| NF-κB Pathway | p65 Subunit | Master regulator of inflammation and cell survival. Targeted by related compounds.[11][12] | Luciferase Reporter Assay, p65 Nuclear Translocation Imaging |

| Other Enzymes | PARP | DNA repair and cancer therapy. Pyrimidine core can mimic nicotinamide.[13] | PARP Activity Assay, γH2AX Foci Formation |

| Viral Proteins | nsP1 (CHIKV) | Essential for viral replication. Targeted by similar scaffolds.[14] | Viral Plaque Reduction Assay, Viral Target-Specific Enzymatic Assays |

The path forward requires a systematic and tiered experimental approach as detailed in this guide. By first conducting broad screening across kinase and GPCR panels, researchers can efficiently identify the most promising avenues of activity. Subsequent hit-to-lead optimization, guided by detailed biochemical and cellular assays, will be crucial in unlocking the full therapeutic potential of this promising molecule.

References

-

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years... - Source: Recent Advances in Pyrimidine-Based Drugs - PMC. [Link]

-

Pyrimidines have also been shown to have anticancer properties by inhibiting a variety of targets including the tyrosine kinase of the Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), Mitotic Checkpoint Protein Kinase (Mps1)... - Source: Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. [Link]

-

The growth factor/mitogenic activation of the phosphatidylinositol 3-kinase (PI3K/Akt) signalling pathway activates this key regulator of cell growth and proliferation... - Source: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

-

Due to the pyrimidine ring's ability to interact with various targets by effectively forming hydrogen bonds and by acting as bioisosteres for phenyl and other aromatic π systems... - Source: Recent Advances in Pyrimidine-Based Drugs - PMC. [Link]

-

The medicinal value of piperazine derivatives is significant among various heterocycles, as they are found to possess various biological activities... - Source: Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

-

The therapeutic and biological applications of pyrimidine include anticancer, antimicrobial, antidiabetic, antifungal, anti-HIV, anti-inflammatory... - Source: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. [Link]

-

The three most interesting compounds identified in cellular screens (4, 15, and 16) were subjected to kinase profiling and found to have an interesting selective tendency to target certain kinase subfamily members; PDGFR, CK1, RAF and others. - Source: Discovery, Synthesis, and Investigation of the Antitumor Activity of Novel Piperazinylpyrimidine Derivatives - PubMed. [Link]

-

1-(2-Pyrimidinyl)piperazine (1-PP, 1-PmP) is a chemical compound and piperazine derivative. It is known to act as an antagonist of the α2-adrenergic receptor...and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor... - Source: Pyrimidinylpiperazine - Wikipedia. [Link]

-

A cross-resistance study confirmed the viral capping machinery (nsP1) to be the viral target of these compounds. - Source: Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus - PubMed. [Link]

-

Thouracil amide compounds 5a and 5e inhibited the catalytical activity of PARP1, enhanced cleavage of PARP1... - Source: Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - ResearchGate. [Link]

-

A series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides was identified as potent Src/Abl kinase inhibitors... - Source: Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. [Link]

-

In silico docking studies showed that the pyrimidine ring of 3a and the 4–methoxybenzyl thiol group of 5b could strongly bind the p65 subunit of NF–κB... - Source: Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC. [Link]

-

Nuclear factor kappa (NF-κB) plays a key role in cancer cell proliferation; thus, small molecule inhibitors of NF-κB activity can effectively inhibit breast cancer (BC) progression. - Source: Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 8. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Literature Review on Pyrimidine Derivatives in Drug Discovery

Executive Summary

The pyrimidine ring is an electron-rich aromatic heterocycle that serves as a fundamental building block of endogenous DNA and RNA[1]. In modern drug discovery, pyrimidine has emerged as a "privileged scaffold" due to its exceptional structural versatility, synthetic accessibility, and inherent capacity to act as a bioisostere for phenyl and other aromatic π-conjugated systems[2],[1]. This technical guide synthesizes recent advancements in pyrimidine-based therapeutics, focusing on their mechanistic roles as multi-targeted kinase inhibitors, and provides field-proven synthetic methodologies for their development.

The Pyrimidine Scaffold: Structural Rationale in Medicinal Chemistry

The pharmacological relevance of the pyrimidine core lies in its precise geometric and electronic properties. The two nitrogen atoms within the six-membered ring act as potent hydrogen bond acceptors. When designing kinase inhibitors, this feature is highly exploited: the pyrimidine scaffold effectively mimics the purine/pyrimidine bases of endogenous ATP, allowing it to competitively bind the highly conserved ATP-binding pockets of various kinases[1],[3].

Furthermore, the structural rigidity of fused pyrimidine systems (such as pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines) restricts the conformational entropy of the drug molecule. This pre-organization reduces the energetic penalty upon binding to the target enzyme, thereby significantly enhancing binding affinity and target selectivity[4],[5].

Targeted Kinase Inhibition: Mechanism and Efficacy

Pyrimidine derivatives have demonstrated profound efficacy in oncology by disrupting critical signaling cascades, leading to cell cycle arrest and apoptosis[3],[4].

-

EGFR and Her2 Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives have been engineered to target the Epidermal Growth Factor Receptor (EGFR) and Her2. Specific functionalized derivatives exhibit sub-100 nM potency, outperforming or matching FDA-approved tyrosine kinase inhibitors (TKIs) like sunitinib and erlotinib[4].

-

Trk Inhibition: Tropomyosin Receptor Kinases (Trk) are critical drivers in various cancers. Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have been synthesized to lock the molecule into an optimal binding conformation, yielding ultra-potent, sub-nanomolar IC50 values against TrkA, TrkB, and TrkC[6].

-

Src and Aurora A Kinases: Pyrazolo[3,4-d]pyrimidine derivatives have shown the unique ability to cross the blood-brain barrier, making them viable clinical candidates for Glioblastoma Multiforme (GBM) by targeting Src kinases[5]. Additionally, pyrimidine-based Aurora A kinase inhibitors have been proven to induce the DFG-out conformation of the kinase, effectively reducing cMYC oncoprotein levels and driving tumor regression[7].

Quantitative Efficacy of Key Pyrimidine Derivatives

To facilitate comparison, the following table summarizes the inhibitory concentrations (IC50) of recently developed pyrimidine scaffolds against their primary kinase targets.

| Compound Scaffold / Identifier | Target Kinase | Cell Line / Assay | IC50 Value | Ref. |

| Pyrrolo[2,3-d]pyrimidine (5k ) | EGFR | Isolated Enzyme | 79 nM | [4] |

| Pyrrolo[2,3-d]pyrimidine (5k ) | Her2 | Isolated Enzyme | 40 nM | [4] |

| Macrocyclic Pyrazolo[1,5-a]pyrimidine (28 ) | TrkA | Isolated Enzyme | 0.17 nM | [6] |

| Macrocyclic Pyrazolo[1,5-a]pyrimidine (28 ) | TrkB | Isolated Enzyme | 0.07 nM | [6] |

| Pyrazolo[3,4-d]pyrimidine (SI306 ) | Src | GBM (GIN8 Cell Line) | 11.2 μM | [5] |

| Fused 1,4-benzodioxane pyrimidine (131 ) | Tubulin/Multitarget | A549 (Lung Cancer) | 0.80 μM | [1] |

| Pyrimidine-based Aurora Inhibitor (13 ) | Aurora A | Isolated Enzyme | < 200 nM | [7] |

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between pyrimidine-based ATP-competitive binding and the subsequent induction of cellular apoptosis.

Pyrimidine derivative mechanism of action targeting kinase signaling pathways.

Synthetic Methodologies: Constructing the Pyrimidine Core

The synthesis of highly functionalized pyrimidine derivatives relies heavily on palladium-catalyzed cross-coupling reactions. Precursors such as 4-bromo-2-hydroxypyrimidine and pyrimidine-2,4,5,6-tetraamine dihydrochloride serve as critical electrophilic building blocks[8],[9]. The Buchwald-Hartwig amination is particularly valuable for introducing diverse amine substituents to the pyrimidine core, a necessary step for optimizing the pharmacokinetic properties (ADME) and target affinity of the scaffold[9].

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: To synthesize amino-substituted pyrimidine derivatives from 4-bromo-2-hydroxypyrimidine for high-throughput kinase inhibitor screening.

-

Step 1: Reagent Preparation & Inert Atmosphere Setup

-

Action: Dry 4-bromo-2-hydroxypyrimidine (1.0 eq) and the target primary/secondary amine (1.2 eq) under vacuum. Purge the Schlenk flask with Argon.

-

Causality: Palladium(0) catalysts are highly sensitive to oxidation. Moisture and oxygen will prematurely quench the catalytic cycle, leading to the formation of inactive Pd black before oxidative addition can occur.

-

-

Step 2: Catalyst and Ligand Complexation

-

Action: Add Pd2(dba)3 (0.05 eq) and Xantphos (0.1 eq) to the vessel.

-

Causality: Xantphos, a bidentate phosphine ligand with a wide bite angle, is specifically chosen to tightly coordinate the Pd center. This geometry promotes the desired reductive elimination step over undesired β-hydride elimination, which is a common and detrimental side reaction when using aliphatic amines.

-

-

Step 3: Base Addition and Solvent Introduction

-

Action: Introduce Sodium tert-butoxide (NaOtBu) (1.5 eq) and anhydrous Toluene (to reach 0.2 M concentration).

-

Causality: NaOtBu is a strong, sterically hindered base. It efficiently deprotonates the amine once it coordinates to the Pd center, facilitating the formation of the critical Pd-amido intermediate without acting as a competing nucleophile against the pyrimidine ring.

-

-

Step 4: Reaction Execution & Thermal Activation

-

Action: Heat the mixture to 100°C for 16 hours under continuous stirring.

-

Causality: The oxidative addition of the Pd(0) species into the electron-deficient C-Br bond of the pyrimidine ring requires significant thermal energy to overcome the activation barrier.

-

-

Step 5: Self-Validating Workup & Purification

-

Action: Cool to room temperature, filter the crude mixture through a pad of Celite, and monitor via LC-MS. Purify using silica gel flash chromatography (EtOAc/Hexanes gradient).

-

Causality: Celite filtration physically removes aggregated Pd nanoparticles (Pd black). LC-MS provides immediate self-validation by confirming the mass shift corresponding to the displacement of the bromine isotope pattern with the specific mass of the amine adduct.

-

Experimental Workflow Visualization

Step-by-step experimental workflow for Buchwald-Hartwig amination of pyrimidines.

Conclusion

The pyrimidine scaffold remains a cornerstone of modern rational drug design. By leveraging its inherent hydrogen-bonding capabilities and structural rigidity, medicinal chemists can engineer highly selective kinase inhibitors capable of overcoming aggressive malignancies. The integration of robust, self-validating synthetic methodologies—such as optimized palladium-catalyzed cross-couplings—ensures that these theoretical designs can be efficiently translated into tangible clinical candidates.

References

-

Title: Pyrimidine-containing natural products: occurrences and biological activities - PMC Source: nih.gov URL: [Link]

-

Title: Recent Advances in Pyrimidine-Based Drugs - PMC Source: nih.gov URL: [Link]

-

Title: New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC Source: nih.gov URL: [Link]

-